2,3-Dimethyl-1,4-dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid
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Description
2,3-Dimethyl-1,4-dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid is a useful research compound. Its molecular formula is C11H10N2O4 and its molecular weight is 234.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 237651. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Green Synthesis Techniques
Research has demonstrated the effectiveness of green synthesis techniques in the creation of novel compounds related to 2,3-dimethyl-1,4-dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid. For instance, one-pot, three-component synthesis methods have been developed for the efficient creation of novel dihydrophthalazine-1,4-diones, emphasizing environmentally friendly practices. Such methods utilize L-proline as a catalyst in ethanol at room temperature, offering a sustainable approach to compound synthesis without the need for column chromatography, thereby yielding pure compounds efficiently (Suman et al., 2017).
Novel Compound Synthesis
The synthesis of novel pyrrolo[1,2-a]pyrazine derivatives from ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo-[1,2-a]pyrazine-7-carboxylate, aiming at creating analogues of natural alkaloid peramine, highlights the potential for generating new molecules for further study. This research showcases the reactivity of N-aminopiperazine towards various electrophilic reagents, contributing to the expansion of heterocyclic chemistry and offering new pathways for the development of potential therapeutic agents (Voievudskyi et al., 2016).
Reactivity and Mechanistic Studies
Investigations into the reactivity of 2,3-dioxopyrrolo[2,1-a]isoquinolinecarboxylic acid esters and amides with nitrogen-centered nucleophiles have provided insights into the mechanisms underlying the formation of complex compounds. These studies not only enhance our understanding of chemical reactivity but also contribute to the development of new synthetic methodologies, opening avenues for the creation of novel compounds with potential applications in medicinal chemistry (Surikova et al., 2008).
Properties
IUPAC Name |
2,3-dimethyl-1,4-dioxophthalazine-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-12-9(14)7-4-3-6(11(16)17)5-8(7)10(15)13(12)2/h3-5H,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEASUUZBOMNQLI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=C(C=C2)C(=O)O)C(=O)N1C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60311088 |
Source
|
Record name | SBB018437 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60311088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64377-78-2 |
Source
|
Record name | NSC237651 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=237651 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | SBB018437 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60311088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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